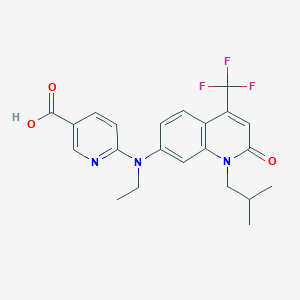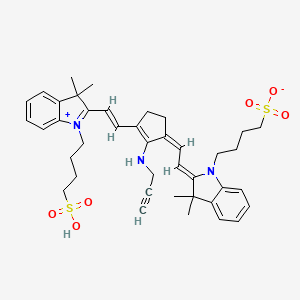![molecular formula C24H36N2O4S2 B12382131 N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMPA receptor modulator-6 is a compound that acts as a positive allosteric modulator of the AMPA receptor, a subtype of glutamate receptor in the central nervous system. These receptors are crucial for fast synaptic transmission and play a significant role in various neurophysiological processes, including memory formation and learning . Positive allosteric modulators of AMPA receptors are being explored for their potential therapeutic applications in treating cognitive disorders, neurodegenerative diseases, and depression .
Vorbereitungsmethoden
The synthesis of AMPA receptor modulator-6 involves several steps, including the formation of key intermediates and the final product. One approach involves the heterocyclization reactions of electrophilic alkenes with the tetranitromethane-triethylamine complex . This method allows for the creation of functionalized bis(isoxazoles), which are promising ligands for the AMPA receptor. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield .
Industrial production methods for AMPA receptor modulators often involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
AMPA receptor modulator-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
AMPA receptor modulator-6 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of AMPA receptor ligands and to develop new compounds with improved efficacy and selectivity . In biology, it is employed to investigate the role of AMPA receptors in synaptic transmission and plasticity . In medicine, AMPA receptor modulators are being explored as potential treatments for cognitive disorders, neurodegenerative diseases, and depression . Additionally, these compounds have industrial applications in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of AMPA receptor modulator-6 involves its binding to the AMPA receptor at an allosteric site, which enhances the receptor’s response to glutamate . This positive modulation increases the duration and amplitude of excitatory postsynaptic currents, thereby enhancing synaptic transmission . The molecular targets of AMPA receptor modulator-6 include the AMPA receptor subunits, which are involved in the regulation of synaptic plasticity and memory formation .
Vergleich Mit ähnlichen Verbindungen
AMPA receptor modulator-6 can be compared with other similar compounds, such as 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivatives . These compounds also act as positive allosteric modulators of the AMPA receptor but may differ in their binding affinities, selectivity, and pharmacokinetic properties . The uniqueness of AMPA receptor modulator-6 lies in its specific chemical structure, which provides a distinct binding mode and modulation profile compared to other AMPA receptor modulators .
Similar compounds include:
- 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.13,11]tetradecane-4,8,12-trione derivatives
- Bis(isoxazoles) derivatives
These compounds share similar mechanisms of action but may vary in their therapeutic potential and application areas.
Eigenschaften
Molekularformel |
C24H36N2O4S2 |
|---|---|
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
N-[(2R)-2-[4-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]phenyl]propyl]propane-2-sulfonamide |
InChI |
InChI=1S/C24H36N2O4S2/c1-17(2)31(27,28)25-15-19(5)21-7-11-23(12-8-21)24-13-9-22(10-14-24)20(6)16-26-32(29,30)18(3)4/h7-14,17-20,25-26H,15-16H2,1-6H3/t19-,20-/m0/s1 |
InChI-Schlüssel |
HGLQSTHVRKGLQP-PMACEKPBSA-N |
Isomerische SMILES |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C)CNS(=O)(=O)C(C)C |
Kanonische SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)CNS(=O)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


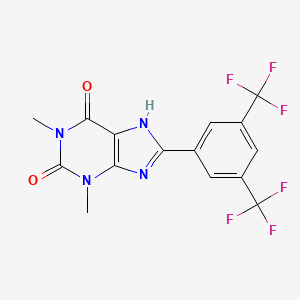
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
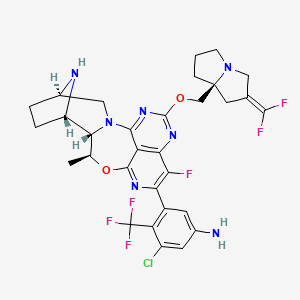
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
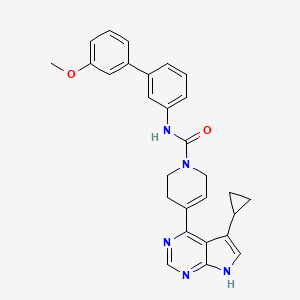
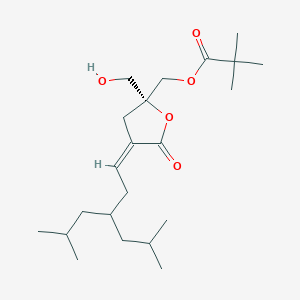
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
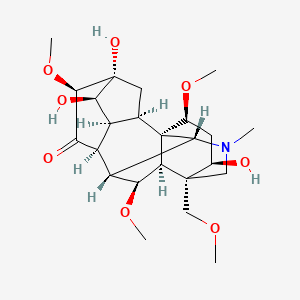
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
